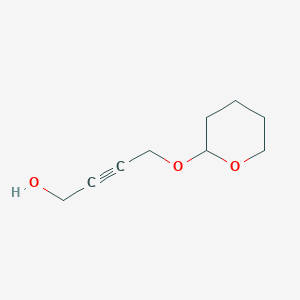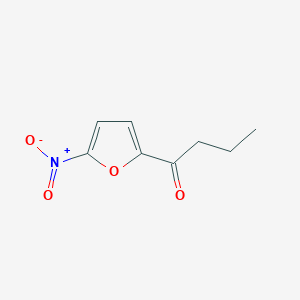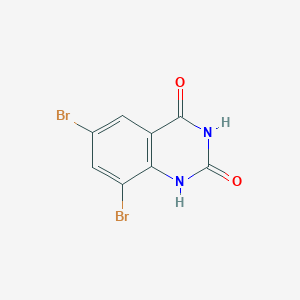
Bis(2,6-dimethylphenyl)phosphane
Overview
Description
Bis(2,6-dimethylphenyl)phosphane is an organophosphorus compound characterized by the presence of two 2,6-dimethylphenyl groups attached to a central phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used as ligands in coordination chemistry and catalysis due to their ability to donate electron density to metal centers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,6-dimethylphenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction proceeds as follows: [ \text{2,6-(CH}_3\text{)}_2\text{C}_6\text{H}_3\text{MgBr} + \text{PCl}_3 \rightarrow \text{(2,6-(CH}_3\text{)}_2\text{C}_6\text{H}_3\text{)}_2\text{PCl} + 2\text{MgBrCl} ] [ \text{(2,6-(CH}_3\text{)}_2\text{C}_6\text{H}_3\text{)}_2\text{PCl} + \text{H}_2\text{O} \rightarrow \text{(2,6-(CH}_3\text{)}_2\text{C}_6\text{H}_3\text{)}_2\text{PH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding phosphine oxide. [ \text{(2,6-(CH}_3\text{)}_2\text{C}_6\text{H}_3\text{)}_2\text{PH} + \text{O}_2 \rightarrow \text{(2,6-(CH}_3\text{)}_2\text{C}_6\text{H}_3\text{)}_2\text{P(O)H} ]
Substitution: It can participate in substitution reactions where the phosphorus atom replaces a halide or other leaving group in a substrate. [ \text{R-X} + \text{(2,6-(CH}_3\text{)}_2\text{C}_6\text{H}_3\text{)}_2\text{PH} \rightarrow \text{R-P(2,6-(CH}_3\text{)}_2\text{C}_6\text{H}_3\text{)}_2 + \text{HX} ]
Common Reagents and Conditions:
Oxidizing agents: Oxygen, hydrogen peroxide, or other peroxides.
Solvents: Common solvents include dichloromethane, toluene, and tetrahydrofuran.
Catalysts: Transition metal catalysts such as palladium or platinum are often used in substitution reactions.
Major Products:
Phosphine oxides: Resulting from oxidation reactions.
Substituted phosphines: Resulting from substitution reactions.
Scientific Research Applications
Bis(2,6-dimethylphenyl)phosphane is utilized in various scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used in catalysis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism by which bis(2,6-dimethylphenyl)phosphane exerts its effects is primarily through its role as a ligand. It donates electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles. The molecular targets are typically transition metals, and the pathways involved include coordination to the metal center and participation in catalytic transformations.
Comparison with Similar Compounds
Dimethylphenylphosphine: Similar in structure but with one phenyl group and two methyl groups.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Tris(2,6-dimethylphenyl)phosphine: Contains three 2,6-dimethylphenyl groups.
Uniqueness: Bis(2,6-dimethylphenyl)phosphane is unique due to the steric hindrance provided by the 2,6-dimethylphenyl groups, which can influence the reactivity and selectivity of the metal complexes it forms. This makes it particularly useful in catalytic applications where such properties are desirable.
Properties
IUPAC Name |
bis(2,6-dimethylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19P/c1-11-7-5-8-12(2)15(11)17-16-13(3)9-6-10-14(16)4/h5-10,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURLDTFZJFZDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)PC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595740 | |
| Record name | Bis(2,6-dimethylphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647828-36-2 | |
| Record name | Bis(2,6-dimethylphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine](/img/structure/B3055355.png)



![4-[[(1-Methylheptyl)oxy]carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B3055366.png)








